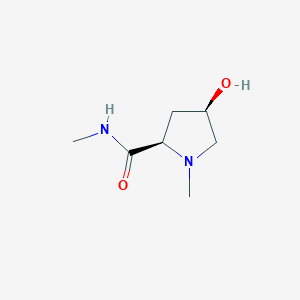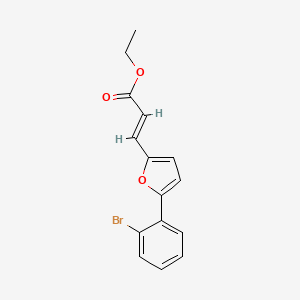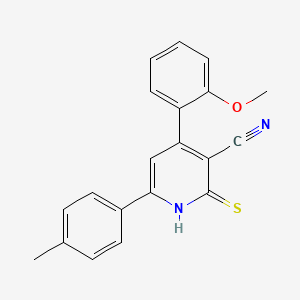
2-Mercapto-4-(2-methoxyphenyl)-6-(p-tolyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Mercapto-4-(2-methoxyphenyl)-6-(p-tolyl)nicotinonitrile is a complex organic compound that belongs to the class of nicotinonitriles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-4-(2-methoxyphenyl)-6-(p-tolyl)nicotinonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Nicotinonitrile Core: This can be achieved through a condensation reaction involving a suitable aldehyde and a nitrile source.
Substitution Reactions: Introducing the 2-methoxyphenyl and p-tolyl groups through electrophilic aromatic substitution.
Mercapto Group Introduction: The mercapto group can be introduced via thiolation reactions using thiolating agents like thiourea.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The mercapto group can undergo oxidation to form disulfides.
Reduction: The nitrile group can be reduced to amines.
Substitution: The aromatic rings can undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, Friedel-Crafts catalysts.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: In the development of organic semiconductors or other advanced materials.
Biological Studies: As a probe or inhibitor in biochemical assays.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For instance:
In Medicinal Chemistry: It might interact with specific enzymes or receptors, inhibiting their activity.
In Materials Science: It could contribute to the electronic properties of a material through its conjugated system.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Mercapto-4-phenyl-6-(p-tolyl)nicotinonitrile
- 2-Mercapto-4-(2-methoxyphenyl)-6-phenylpyridine
Uniqueness
2-Mercapto-4-(2-methoxyphenyl)-6-(p-tolyl)nicotinonitrile is unique due to the specific combination of functional groups, which can impart distinct chemical and physical properties compared to its analogs.
Propiedades
Fórmula molecular |
C20H16N2OS |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
4-(2-methoxyphenyl)-6-(4-methylphenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C20H16N2OS/c1-13-7-9-14(10-8-13)18-11-16(17(12-21)20(24)22-18)15-5-3-4-6-19(15)23-2/h3-11H,1-2H3,(H,22,24) |
Clave InChI |
HZLXHDOUNGKLAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol](/img/structure/B11765832.png)
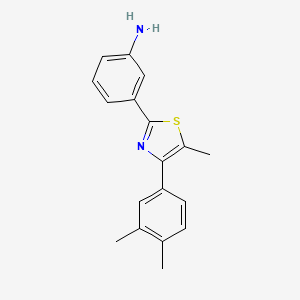
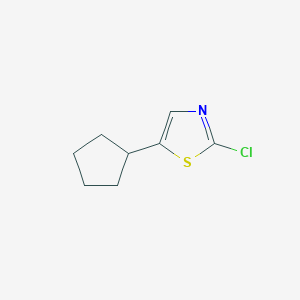
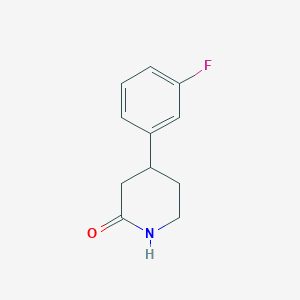
![3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11765865.png)
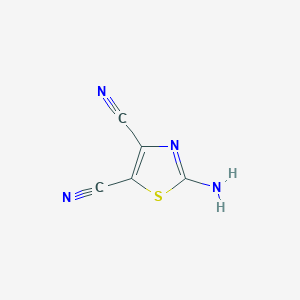
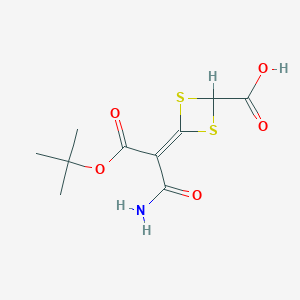
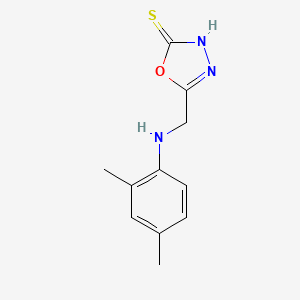
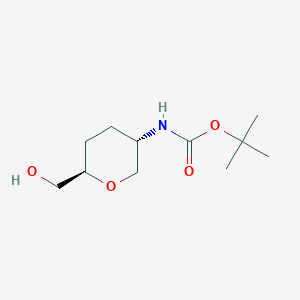
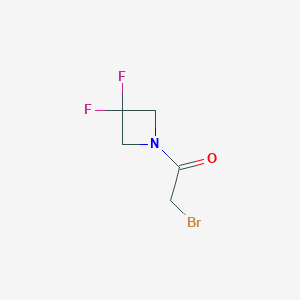
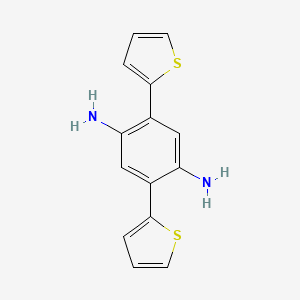
![N-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethan-1-amine](/img/structure/B11765903.png)
